![molecular formula C19H25N5O2S B5519289 4-{4-[(3-甲苯磺酰基)-1-哌嗪基]-2-(1-吡咯烷基)嘧啶](/img/structure/B5519289.png)

4-{4-[(3-甲苯磺酰基)-1-哌嗪基]-2-(1-吡咯烷基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

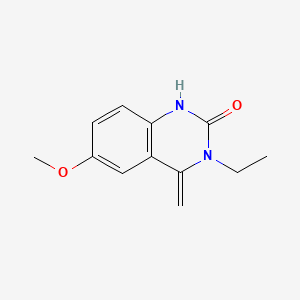

The compound 4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine is a heterocyclic compound that features a pyrimidine core and has been studied for its potential applications in various chemical and medicinal contexts.

Synthesis Analysis

- Novel pyrimidine derivatives, including compounds with a sulfonyl moiety, have been synthesized using specific starting materials like 4-(piperidin-1-sulfonyl)phenyl hydrazone. These compounds demonstrate significant antimicrobial activity, indicating their potential in medical applications (Ammar et al., 2004).

- The synthesis of closely related compounds like 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine through electrophilic fluorination and palladium catalysis showcases advanced techniques in heterocyclic compound synthesis (Eskola et al., 2002).

Molecular Structure Analysis

- The molecular structure of similar compounds, such as N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, reveals significant tilting between benzene rings and dihedral angles, illustrating complex intermolecular interactions (Kumar et al., 2012).

Chemical Reactions and Properties

- The reactivity of pyrimidine derivatives is highlighted in their use in synthesizing various sulfonamides and carboxamides with antimicrobial properties (Krishnamurthy et al., 2011).

- The aminosulfonylation of alkenyl sulfonamides, producing sulfonylmethyl piperidines and pyrrolidines, demonstrates the compound's reactivity and potential in creating biologically active molecules (Xu et al., 2019).

科学研究应用

合成和抗菌活性

含有磺酰基部分的化合物,例如嘧啶、吡唑并嘧啶和吡唑并三嗪衍生物,已被合成用于其潜在的抗菌活性。阿玛尔等人 (2004) 的一项研究探索了这些衍生物的合成,表明其中一些表现出抗菌特性。这项研究强调了该化合物在开发新型抗菌剂中的相关性 (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

抗癌活性

对结构与查询化合物相似的吡啶并[1,2-a]嘧啶-4-酮衍生物的研究显示出对人癌细胞系的潜在抗增殖活性。马莱沙等人 (2012) 合成了一系列这些衍生物,发现一些化合物在各种癌细胞系中显示出有希望的活性,表明有望开发抗癌剂 (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

抑制血小板聚集

哌嗪基-谷氨酸-嘧啶已被制备成有效的 P2Y12 拮抗剂,在抑制血小板聚集方面表现出卓越的效力。正如帕洛等人报告的那样,该应用对于开发治疗血栓形成和心血管疾病至关重要 (2009) (Parlow, Burney, Case, Girard, Hall, Hiebsch, Huff, Lachance, Mischke, Rapp, Woerndle, & Ennis, 2009).

硫氮化学

硫氮化合物的化学,包括亚磺胺 (N-亚磺酰亚胺) 和 N-磺酰氧代 aziridines,已探索了三十多年。戴维斯 (2006) 提供了一份关于理解这些化合物的努力的说明,这些化合物因其在不对称合成和生物活性化合物构建中的应用而具有相关性 (Davis, 2006).

共晶和盐的合成

埃拉克瓦等人探索的制备涉及磺胺嘧啶和吡啶的有机共晶和盐,(2013),展示了该化合物在晶体工程中的用途。这项研究强调了破坏磺胺药晶体中氢键二聚体的能力,从而促进获得共晶和盐 (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).

未来方向

属性

IUPAC Name |

4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2S/c1-16-5-4-6-17(15-16)27(25,26)24-13-11-22(12-14-24)18-7-8-20-19(21-18)23-9-2-3-10-23/h4-8,15H,2-3,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRRJBLHDQCGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5519218.png)

![methyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5519237.png)

![3-methyl-8-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519252.png)

![N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5519258.png)

![2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5519266.png)

![5-[3-(ethoxymethyl)-4-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5519276.png)

![5-acetyl-2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5519282.png)

![5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5519287.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)

![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)

![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)